molecular formula C14H11ClF3NO2 B600890 依法韦仑杂质(6-氯-4-(戊-1-炔基)-4-(三氟甲基)-2H-3,1-苯并恶嗪-2-酮) CAS No. 1627575-36-3

依法韦仑杂质(6-氯-4-(戊-1-炔基)-4-(三氟甲基)-2H-3,1-苯并恶嗪-2-酮)

货号 B600890
CAS 编号: 1627575-36-3
分子量: 317.7
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The Efavirenz impurity, also known as (S)-6-Chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, is related to Efavirenz . It is recognized as a vital entity in the research of biomedical sciences, holding substantial significance . It finds utility in the fractional supervision and exploration endeavors pertaining to Efavirenz, an antiviral compound enlisted in the study against HIV/AIDS .


Synthesis Analysis

The Efavirenz impurity is being developed by various R&D teams using organic synthesis and analytical techniques . It is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Efavirenz and its related formulations . Moreover, it is also used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .


Molecular Structure Analysis

The molecular formula of the Efavirenz impurity is C14H11ClF3NO2 . The molecular weight is 317.7 . The InChI representation is InChI=1S/C14H9ClF3NO2/c1-8(2)5-6-13(14(16,17)18)10-7-9(15)3-4-11(10)19-12(20)21-13/h3-4,7H,1H2,2H3,(H,19,20)/t13-/m0/s1 .

科学研究应用

药代动力学和代谢

依法韦仑以其显着的药代动力学变异性而闻名,这在很大程度上归因于强烈的肝脏代谢。它作为一种强效诱导剂,影响病毒反应的预测血浆浓度,并与中枢神经系统 (CNS) 副作用相关。研究表明,某些基因型,特别是 516G > T 突变(CYP2B6*6 等位基因),与依法韦仑的血浆暴露显着增加相关,表明对代谢和相关毒性的遗传易感性 (Solas 和 Gagnieu,2011)

治疗方案中的疗效

依法韦仑是抗逆转录病毒治疗的基石,作为三种药物方案的一部分提供高疗效。其每日一次的给药和儿童友好配方使其成为治疗 3 岁以上儿童和成人的首选。然而,由于神经管缺陷的风险,依法韦仑在怀孕的头三个月内使用受到限制,这凸显了了解其安全性概况和杂质的重要性 (Larru、Eby 和 Lowenthal,2014)

安全性及中枢神经系统毒性

依法韦仑相关的神经精神副作用 (NPSE),如头晕、失眠和注意力不集中,对依从性和治疗成功构成重大挑战。这些影响被认为受依法韦仑血浆水平和遗传多态性影响,强调了其治疗应用的复杂性以及了解其杂质及其影响的重要性 (Gaida、Truter 和 Grobler,2015)

药物相互作用

依法韦仑与其他药物的相互作用,尤其是利福平(一种关键的抗结核病药物),说明了在管理艾滋病毒和结核病等合并感染方面的挑战。利福平对依法韦仑代谢的诱导作用凸显了仔细考虑剂量和潜在调整以优化治疗结果的必要性 (Maartens、Boffito 和 Flexner,2017)

未来方向

The Efavirenz impurity is currently being used in the process of ANDA filing to FDA and toxicity study of respective drug formulation . It is expected to continue to play a significant role in the research and development of antiviral compounds, particularly those related to HIV/AIDS .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) involves the reaction of 6-chloro-4-(pent-1-ynyl)-2H-3,1-benzoxazin-2-one with trifluoroacetic anhydride in the presence of a catalyst to form the desired product.", "Starting Materials": [ "6-chloro-4-(pent-1-ynyl)-2H-3,1-benzoxazin-2-one", "trifluoroacetic anhydride", "catalyst" ], "Reaction": [ "To a stirred solution of 6-chloro-4-(pent-1-ynyl)-2H-3,1-benzoxazin-2-one in a suitable solvent, add trifluoroacetic anhydride dropwise.", "Add a catalytic amount of catalyst to the reaction mixture.", "Stir the reaction mixture at room temperature for a period of time, until completion of the reaction is confirmed by TLC.", "Quench the reaction mixture with water and extract the product with a suitable organic solvent.", "Purify the product by column chromatography to obtain the desired Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one)." ] }

CAS 编号

1627575-36-3

分子式

C14H11ClF3NO2

分子量

317.7

纯度

> 95%

数量

Milligrams-Grams

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。